![molecular formula C20H20N2O3 B2566454 1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate CAS No. 1351586-65-6](/img/structure/B2566454.png)
1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-benzo[d]imidazol-5-yl group attached to a 4-phenyltetrahydro-2H-pyran-4-carboxylate group. The molecular weight of this compound is 336.391.Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry and shipped at normal temperature .科学的研究の応用
Synthesis and Antitumor Activities
A study conducted by Abonía et al. (2011) focused on the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates via a four-step strategy. This research explored their potential as antitumor agents, with some compounds showing high activity against various human tumor cell lines, indicating the potential therapeutic applications of such chemical structures in cancer treatment (Abonía et al., 2011).
Catalysis and Synthesis of Derivatives
Ranu et al. (2008) demonstrated the use of a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, as an efficient catalyst for synthesizing a variety of 4H-benzo[b]pyran derivatives. This research highlights the significance of using green chemistry principles for the synthesis of chemical compounds, pointing towards the environmental and efficiency benefits of such methodologies in producing derivatives related to the chemical structure (Ranu, Banerjee, & Roy, 2008).
Metal-Organic Frameworks (MOFs)
Sun et al. (2010) explored the construction of novel complexes from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands. Their work led to the successful isolation of new metal–organic frameworks with varying dimensional structures. This research indicates the potential of using such compounds in the design and synthesis of MOFs, which have a broad range of applications in gas storage, separation, and catalysis (Sun et al., 2010).
Antimicrobial and Antioxidant Activities
Bassyouni et al. (2012) synthesized a new series of compounds and evaluated them for their antioxidant and antimicrobial activities. This study showcases the potential health-related applications of such chemical structures, especially in the development of new antimicrobial agents. The research also emphasizes the importance of understanding the quantitative structure–activity relationships and molecular docking to design more effective compounds (Bassyouni et al., 2012).
Safety and Hazards
特性
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-phenyloxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-14-21-17-13-16(7-8-18(17)22)25-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKZMHZJUGHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

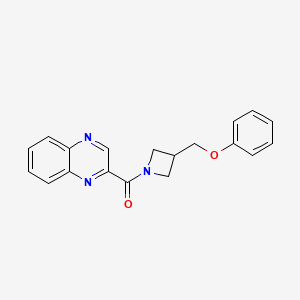
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
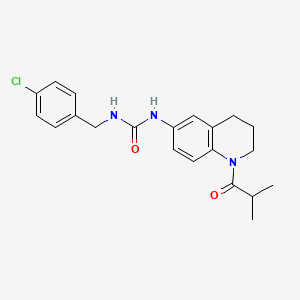
![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)
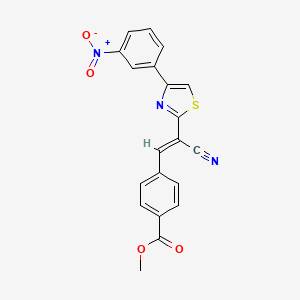


![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)

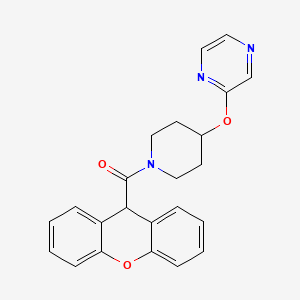
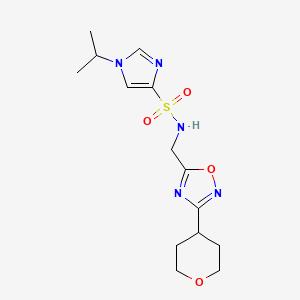
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2566393.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide](/img/structure/B2566394.png)